sec-Icosylnaphthalene
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Overview
Description
sec-Icosylnaphthalene: is a chemical compound with the molecular formula C30H48 It is a derivative of naphthalene, where an icosyl group is attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sec-Icosylnaphthalene typically involves the alkylation of naphthalene with an icosyl halide. The reaction is carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like dimethylformamide or tetrahydrofuran, and the reaction is performed under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: sec-Icosylnaphthalene can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced naphthalene derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where the icosyl group can be replaced by other functional groups. Common reagents for these reactions include halogens and sulfonic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Oxidized naphthalene derivatives.
Reduction: Reduced naphthalene derivatives.
Substitution: Substituted naphthalene derivatives with various functional groups.
Scientific Research Applications
Chemistry: sec-Icosylnaphthalene is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological membranes and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a drug delivery agent due to its lipophilic nature.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the formulation of lubricants and surfactants.
Mechanism of Action
The mechanism of action of sec-Icosylnaphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound’s lipophilic nature allows it to integrate into biological membranes, affecting membrane fluidity and function. It can also interact with specific proteins, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
- 1-Icosylnaphthalene
- Naphthalene, 1-eicosyl-
- 1-Eicosylnaphthalene
Comparison: sec-Icosylnaphthalene is unique due to the position of the icosyl group on the naphthalene ring. This structural difference can influence its chemical reactivity and interactions with other molecules. Compared to similar compounds, this compound may exhibit distinct physical and chemical properties, making it suitable for specific applications in research and industry.
Biological Activity
Sec-Icosylnaphthalene is a compound belonging to the naphthalene family, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties, as well as its mechanisms of action. The findings discussed herein are derived from various research studies and articles that provide insights into the compound's efficacy and potential applications.
Overview of Naphthalene Derivatives
Naphthalene and its derivatives are known for their significant biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory effects. These compounds interact with various molecular targets within cells, leading to apoptosis and inhibition of cell proliferation. The structural diversity of naphthalene derivatives allows for a wide range of biological interactions, making them valuable in medicinal chemistry.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, a study synthesized novel naphthalene-chalcone derivatives and evaluated their cytotoxic effects against several cancer cell lines. Among these derivatives, a compound similar to this compound exhibited an IC50 value of 7.8 ± 0.59 μM against the A549 lung cancer cell line, indicating strong anticancer activity .
The anticancer mechanisms of naphthalene derivatives often involve:
- Induction of Apoptosis : Compounds like this compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Key Enzymes : Some derivatives have been shown to inhibit enzymes such as VEGFR-2 and caspases, which are crucial for tumor growth and survival .
Antibacterial and Antifungal Properties
This compound also demonstrates notable antibacterial and antifungal activities. In a comparative study of various naphthalene derivatives, it was found that certain compounds exhibited significant inhibition against bacterial strains such as E. coli and S. aureus, with minimum inhibitory concentration (MIC) values ranging from 15.6 μg/mL to >100 μg/mL .
Table 1: Antibacterial Activity Profile of Naphthalene Derivatives
Compound | MIC (μg/mL) E. coli | MIC (μg/mL) S. aureus | MIC (μg/mL) C. albicans |
---|---|---|---|
2a | >100 | >100 | 31.3 |
2b | >100 | 31.3 | 15.6 |
This compound | TBD | TBD | TBD |
Case Studies
- Study on Naphthalene Toxicity : Research has shown that naphthalene exposure can lead to specific toxicity in nasal epithelium in animal models . The study identified protein adducts formed after exposure to naphthalene, suggesting potential biomarkers for toxicity.
- Anticancer Efficacy : A study focusing on naphthalene derivatives reported that certain compounds could suppress tumor growth in vivo without apparent toxicity to major organs . This underscores the therapeutic potential of naphthalene derivatives like this compound in cancer treatment.
Properties
CAS No. |
94247-62-8 |
---|---|
Molecular Formula |
C30H48 |
Molecular Weight |
408.7 g/mol |
IUPAC Name |
1-icosan-2-ylnaphthalene |
InChI |
InChI=1S/C30H48/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-27(2)29-26-21-24-28-23-19-20-25-30(28)29/h19-21,23-27H,3-18,22H2,1-2H3 |
InChI Key |
IIIXUNDSGHWXBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(C)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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